N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide

HSF1 inhibition Heat shock response Cancer cell stress pathway

SAR campaigns targeting HSF1 stress pathways frequently yield false negatives when tool compounds lack sufficient potency at standard 1-10 µM screening concentrations. N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide (CAS 98011-06-4) resolves this bottleneck with an IC50 of 2.80 nM in U20S cells-an 18-fold advantage over structurally adjacent patent analogs. • HSF1 pathway IC50: 2.80 nM; cellular viability IC50: 23 nM • Dual utility: reference standard for SAR campaigns and synthetic intermediate for purine chemistry via P₂O₅-mediated cyclization • Enables robust pathway modulation at sub-µM levels, minimizing false-negative risk

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 98011-06-4
Cat. No. B15218347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide
CAS98011-06-4
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)NC(=O)C)N
InChIInChI=1S/C7H10N4O2/c1-3-9-6(8)5(7(13)10-3)11-4(2)12/h1-2H3,(H,11,12)(H3,8,9,10,13)
InChIKeyGHSARBDFSQBRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide: Baseline Profile


N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide (CAS 98011-06-4, molecular formula C₇H₁₀N₄O₂, molecular weight 182.18 g/mol) is a heterocyclic organic compound belonging to the substituted dihydropyrimidine family . The compound features a 1,4-dihydropyrimidin-4-one core bearing a 2-methyl substituent, a 6-amino group, and an acetamide moiety at the 5-position, forming a densely functionalized scaffold amenable to further chemical elaboration. It is cataloged as a research-grade chemical intermediate and has been disclosed as a key structural component in biologically active molecules targeting the heat shock factor 1 (HSF1) stress pathway [1].

HSF1 stress pathway modulation studies
Research-grade substituted dihydropyrimidine intermediate
5-Acetamido-6-amino-2-methyl scaffold for chemical elaboration

5-Acetamido Pyrimidine SAR Specificity


The 5-acetamido-6-amino-2-methyl substitution pattern on the 1,4-dihydropyrimidin-4-one scaffold is not interchangeable with other aminopyrimidine derivatives. Within the HSF1 stress pathway inhibitor series disclosed in US9701664, small structural variations at the 5-position amide produce large potency differences: the acetamide derivative (Example 39) exhibits an IC50 of 2.80 nM, whereas a closely related analog (Example 2) bearing a different amide substituent shows an IC50 of 51 nM under comparable assay conditions [1][2]. This 18-fold potency gap demonstrates that generic substitution of the 5-acetamido moiety—even with structurally similar amides—can severely compromise biological activity. Procurement decisions must therefore be guided by specific structural identity rather than broad compound-class assumptions.

5-Acetamido specificity
Small amide modifications can sharply shift HSF1 inhibitory activity; generic aminopyrimidine building blocks are not interchangeable.
Cell-line context
Potency data from different cancer cell lines (U20S vs. SKOV3) may not extrapolate uniformly; model-specific validation is recommended.
Scaffold identity
The 5-acetamido-6-amino substitution pattern is essential for HSF1 pathway engagement; alternative dihydropyrimidines may lack comparable activity.

Comparative Potency Evidence


HSF1 Stress Pathway Inhibition

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide (US9701664, Example 39) inhibits the 17-AAG-induced HSF1 stress pathway in human osteosarcoma U20S cells with an IC50 of 2.80 nM [1]. By comparison, a structurally related 4,6-disubstituted pyrimidine from the same patent family (Example 2) exhibits an IC50 of 51 nM in SKOV3 ovarian carcinoma cells under analogous assay conditions (17-AAG induction, HSP72 readout, 1 h preincubation) [2]. Although the cell lines differ (U20S vs. SKOV3), both are human adherent cancer cell lines and the assay protocols share the same mechanism and endpoint, permitting a cross-study potency comparison. The target compound's IC50 is 2.80 nM versus 51 nM for the comparator, representing an 18.2-fold potency advantage.

HSF1 Inhibition
Reported
2.80 nM vs 51 nM
~18-fold difference
Supports HSF1 pathway-response assay context
Cross-cell-line comparison; confirm in target model
HSF1 inhibition Heat shock response Cancer cell stress pathway

Cell Viability Potency

In a cell titre blue viability assay (Promega) conducted in human SKOV3 ovarian carcinoma cells, N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide achieved an IC50 of 23 nM [1]. Another example from the same patent family (US9701664, Example 80) tested under identical assay conditions (cell titre blue viability, SKOV3 cells) yielded an IC50 of 32 nM [2]. The target compound thus demonstrates a 1.4-fold improvement in potency (23 nM vs. 32 nM) in this viability endpoint.

Cell Viability
Reported
23 nM
SKOV3 cell titre blue assay
Reported cell-viability endpoint context
Reference analog (Ex. 80): 32 nM
Cell viability assay Anti-proliferative activity HSP72 induction

Purine Precursor Synthetic Utility

Beyond its direct biological activity, N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide (referred to as 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one) serves as a versatile precursor for the synthesis of N6,N6-disubstituted 9H-purin-6-amines via reaction with secondary amines in the presence of phosphorus pentoxide and triethylamine hydrochloride [1]. This synthetic route, reported by El-Bayouki et al. (1985), enables access to purine derivatives that are otherwise challenging to prepare. This dual functionality—both as a bioactive compound in its own right and as a precursor for nucleoside analog synthesis—is not a general property of all aminopyrimidine building blocks, providing a procurement rationale for laboratories engaged in both medicinal chemistry and nucleoside analog development.

Purine Synthesis
Supporting evidence
5-Acetamido → purine cyclization
Enables purine-derived probe synthesis
Requires P₂O₅/secondary amine conditions
Purine synthesis Nucleoside analog precursor Heterocyclic chemistry

Recommended Application Scenarios


HSF1 Cancer Stress Probe Development

The compound's 2.80 nM IC50 in the HSF1 phenotypic assay (U20S cells) [1] positions it as a high-potency starting point for developing chemical probes that interrogate HSF1-dependent transcriptional responses in cancer. Its 18-fold advantage over structurally adjacent patent analogs [2] reduces the likelihood of false-negative results at standard screening concentrations (typically 1–10 µM), enabling robust pathway modulation at sub-micromolar levels.

5-Acetamido Scaffold SAR Expansion

The consistent potency advantage observed in both HSF1 pathway inhibition (2.80 nM) and cellular viability (23 nM) [1] makes this compound an ideal reference standard for SAR campaigns exploring 5-position amide modifications. Researchers can use it as the benchmark against which new analogs are compared, with the confidence that its activity values are anchored in publicly disclosed patent data.

Purine Nucleoside Analog Synthesis

As demonstrated by El-Bayouki et al. (1985), the compound undergoes P₂O₅-mediated cyclization with secondary amines to afford N6,N6-disubstituted 9H-purin-6-amines [3]. This application is particularly relevant for laboratories synthesizing purine-based kinase inhibitors, adenosine receptor ligands, or antiviral nucleoside analogs, where the 5-acetamido-6-amino substitution pattern provides a direct cyclization handle not available from simpler aminopyrimidines.

Dual-Output Procurement for Core Facilities

Core facilities supporting multiple research groups can leverage the compound's dual utility—serving both as a direct biological screening compound (HSF1/cell viability assays) [1][2] and as a synthetic intermediate for purine chemistry [3]—to reduce the number of distinct building blocks maintained in inventory while supporting diverse project needs.

Application
Selection Property
Validation Focus
HSF1 stress pathway probe studies
Reported pathway inhibition context
Confirm activity in target cell model and assay conditions
5-Acetamido SAR expansion
Scaffold-specific potency comparison
Verify potency consistency across analogs in matched cell lines
Purine nucleoside analog precursor synthesis
5-Acetamido cyclization handle
Optimize reaction conditions for desired purine derivatives
Core facility compound inventory
Dual biological/synthetic utility
Validate activity retention and synthetic yield across batches
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